2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine
Overview
Description
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring, which is further linked to a pyridine ring
Mechanism of Action
Target of Action
It’s known that many fluorinated compounds significantly affect pharmaceutical growth .
Mode of Action
It’s known that fluorinated compounds exhibit unique physicochemical properties, which can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that fluorinated compounds can significantly affect various biological applications .
Pharmacokinetics
It’s known that fluorinated compounds can significantly affect the pharmacokinetics of drugs .
Result of Action
It’s known that fluorinated compounds can significantly affect the biological activities of drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine . For instance, it’s known that the presence of fluorine in organic molecules can lead to unique behaviors, hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Biochemical Analysis
Biochemical Properties
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a catalytic ligand in regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This interaction highlights its potential in facilitating complex biochemical transformations.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with trifluoromethyl groups, such as this compound, can affect the coordination and biological activity of complexes, altering their binding activity with biomolecules like bovine serum albumin and calf thymus DNA . These interactions can lead to changes in cellular processes and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a reactant in the preparation of aminopyridines through amination reactions . Additionally, it serves as a catalytic ligand, facilitating regioselective preparation of complex molecules. These interactions involve enzyme inhibition or activation and changes in gene expression, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. The compound’s stability is maintained under specific conditions, but it may degrade over time, affecting its efficacy in biochemical reactions . Long-term studies are essential to understand its sustained impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that dosage variations can significantly impact their biological activity and toxicity . Understanding the threshold effects and potential toxicity is crucial for its safe application in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect its overall biochemical activity and efficacy. Detailed studies on its metabolic interactions are necessary to elucidate its precise role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine its availability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise biochemical role.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Coupling with Pyridine: The final step involves the coupling of the trifluoromethylated imidazole with pyridine using appropriate coupling agents like palladium catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: The compound's unique properties make it useful in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
2-(Trifluoromethyl)imidazole
2-(Trifluoromethyl)pyridine
4-(Trifluoromethyl)imidazole
Uniqueness: 2-(4-(Trifluoromethyl)-1H-imidazol-2-yl)pyridine is unique due to its combination of the trifluoromethyl group and the imidazole-pyridine structure, which imparts distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-5-14-8(15-7)6-3-1-2-4-13-6/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCRSQMCIQOKCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653398 | |
Record name | 2-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-85-8 | |
Record name | 2-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[5-(Trifluoromethyl)-1H-imidazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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